
4,4'-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine): is a synthetic organic compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two naphthalene rings connected by a methylene bridge, with each naphthalene ring substituted by a methoxy group and an N,N-dimethylamine group. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) typically involves the following steps:
Formation of the Methylene Bridge: The initial step involves the reaction of 8-methoxy-N,N-dimethylnaphthalen-1-amine with formaldehyde under acidic conditions to form the methylene bridge.
Substitution Reactions: The methoxy and N,N-dimethylamine groups are introduced through substitution reactions using appropriate reagents such as methanol and dimethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives of the naphthalene rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
Industry:
- Utilized in the manufacture of dyes and pigments.
- Used as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.
Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the methoxy groups.
4,4’-Methylenebis(2-methoxyaniline): Similar structure but with methoxy groups at different positions.
4,4’-Methylenebis(3-methoxyaniline): Similar structure but with methoxy groups at different positions.
Uniqueness:
- The presence of both methoxy and N,N-dimethylamine groups on the naphthalene rings makes 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) unique.
- This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
184696-75-1 |
|---|---|
Molekularformel |
C27H30N2O2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)-5-methoxynaphthalen-1-yl]methyl]-8-methoxy-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C27H30N2O2/c1-28(2)22-15-13-18(20-9-7-11-24(30-5)26(20)22)17-19-14-16-23(29(3)4)27-21(19)10-8-12-25(27)31-6/h7-16H,17H2,1-6H3 |
InChI-Schlüssel |
KVNFVCXFROCFLI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C2C(=C(C=C1)CC3=C4C=CC=C(C4=C(C=C3)N(C)C)OC)C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


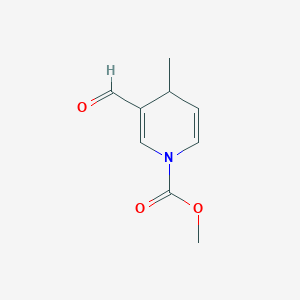

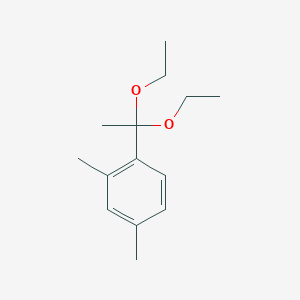
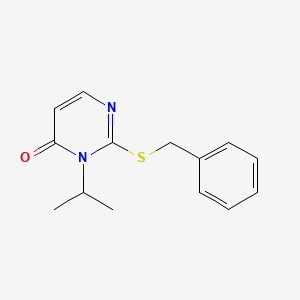
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
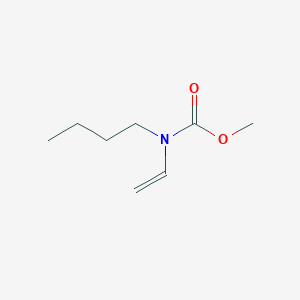
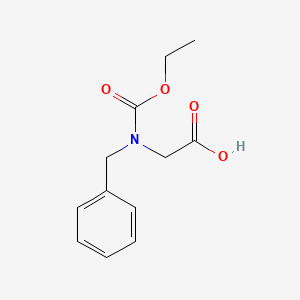
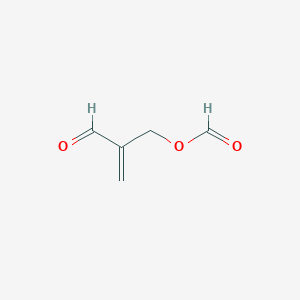
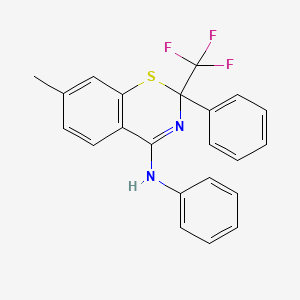
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
